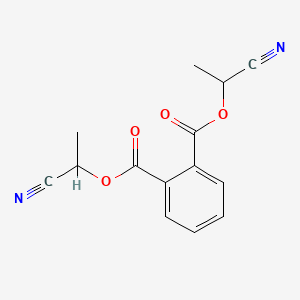
Bis(1-cyanoethyl) phthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-cyanoethyl) phthalate is a chemical compound that belongs to the family of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound is specifically known for its applications in various industrial processes and products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-cyanoethyl) phthalate typically involves the esterification of phthalic anhydride with 1-cyanoethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:
Phthalic Anhydride+21-Cyanoethanol→Bis(1-cyanoethyl) phthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis(1-cyanoethyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and 1-cyanoethanol.
Oxidation: The compound can be oxidized under specific conditions to produce phthalic acid derivatives.
Substitution: this compound can participate in substitution reactions where the cyanoethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 1-cyanoethanol.
Oxidation: Phthalic acid derivatives.
Substitution: Compounds with different functional groups replacing the cyanoethyl groups.
Scientific Research Applications
Bis(1-cyanoethyl) phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly in relation to its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its effects on liver function and reproductive health.
Industry: Utilized in the production of flexible plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Bis(1-cyanoethyl) phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to disruptions in the hypothalamic-pituitary-gonadal axis, affecting reproductive health and development. Additionally, this compound can induce oxidative stress and inflammation, contributing to its toxic effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DiNP)
- Diisodecyl phthalate (DiDP)
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Dibutyl phthalate (DBP)
Uniqueness
Bis(1-cyanoethyl) phthalate is unique due to the presence of cyanoethyl groups, which impart distinct chemical properties compared to other phthalates. These properties influence its reactivity and interactions with biological systems, making it a compound of interest in various research fields.
Properties
CAS No. |
6380-63-8 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
bis(1-cyanoethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-9(7-15)19-13(17)11-5-3-4-6-12(11)14(18)20-10(2)8-16/h3-6,9-10H,1-2H3 |
InChI Key |
BTIOZBFFOWDNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC(=O)C1=CC=CC=C1C(=O)OC(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



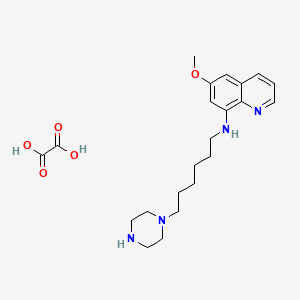
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
![6-[(4-Aminobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14727454.png)
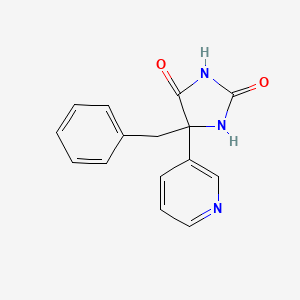
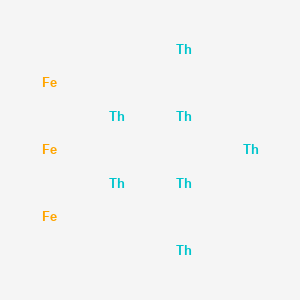
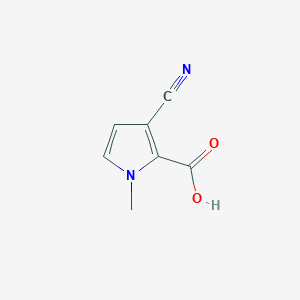
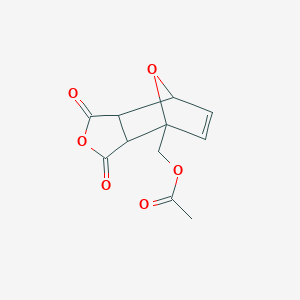

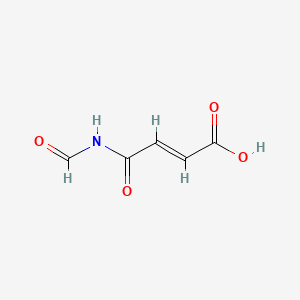
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
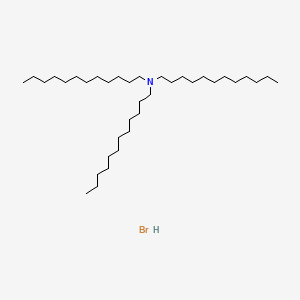
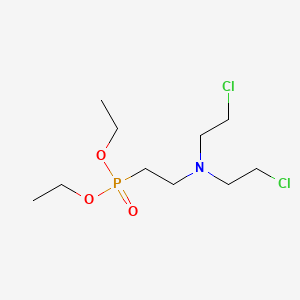
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
